isoquinoline-6-carboxylic acid hydrochloride
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Overview
Description
Isoquinoline-6-carboxylic acid hydrochloride is an organic compound that belongs to the class of isoquinolines, which are heterocyclic aromatic compounds. Isoquinoline itself is a structural isomer of quinoline and is characterized by a benzene ring fused to a pyridine ring. This compound is a derivative of isoquinoline, where a carboxylic acid group is attached to the sixth position of the isoquinoline ring, and it is further converted to its hydrochloride salt form for enhanced solubility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoquinoline-6-carboxylic acid hydrochloride can be synthesized through various methods. One common method involves the carboxylation of methylpyridine using acidic catalysts such as sulfuric acid or ammonium persulfate under high-temperature conditions . Another method is the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinoline derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Isoquinoline-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: It can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions at different positions on the isoquinoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly employed
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used
Scientific Research Applications
Isoquinoline-6-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of bioactive molecules and natural product analogs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of isoquinoline-6-carboxylic acid hydrochloride involves its interaction with various molecular targets and pathways. It can act as an inhibitor or modulator of specific enzymes and receptors, leading to alterations in cellular processes. For example, it may inhibit certain kinases or interact with DNA to exert its biological effects .
Comparison with Similar Compounds
Isoquinoline-6-carboxylic acid hydrochloride can be compared with other similar compounds such as:
Quinoline: A structural isomer with similar chemical properties but different biological activities.
Isoquinoline: The parent compound with a simpler structure and different reactivity.
Quinolines and Quinolones: These compounds share a similar heterocyclic structure but have distinct pharmacological profiles and applications.
This compound is unique due to its specific substitution pattern and the resulting chemical and biological properties that distinguish it from other isoquinoline derivatives .
Properties
CAS No. |
2694735-31-2 |
---|---|
Molecular Formula |
C10H8ClNO2 |
Molecular Weight |
209.6 |
Purity |
95 |
Origin of Product |
United States |
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